molecular formula C9H9FN2 B8743109 3-Fluoro-4-[(methylamino)methyl]benzonitrile

3-Fluoro-4-[(methylamino)methyl]benzonitrile

Cat. No. B8743109
M. Wt: 164.18 g/mol
InChI Key: HCGNPQRUNHMUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[(methylamino)methyl]benzonitrile is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-[(methylamino)methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-[(methylamino)methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-[(methylamino)methyl]benzonitrile

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-fluoro-4-(methylaminomethyl)benzonitrile

InChI

InChI=1S/C9H9FN2/c1-12-6-8-3-2-7(5-11)4-9(8)10/h2-4,12H,6H2,1H3

InChI Key

HCGNPQRUNHMUDF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-cyano-2-fluoro-benzylbromide (15 g, 0.07 mol) in dry THF (50 mL) was added to the 40% aqueous solution of methyl amine (400 mL) at 5-10° C. and allowed to stir for 5 min. The mixture was extracted with DCM and the organic layer was dried over Na2SO4 and concentrated under vacuum, affording the title compound as a brown liquid (10 g, 89%). 1H NMR (DMSO-d6, 400 MHz) δ 7.77 (m, 1H), 7.68-7.61 (m, 2H), 3.71 (s, 2H), 2.24 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

1 ml of a 16.5% solution of methanamine in ethanol is cooled by an ice bath and a solution of 120 mg (0.56 mM) of 4-(bromomethyl)-3-fluoro-benzonitrile in 1 ml of dichloromethane is added dropwise. The reaction medium is then agitated for 4 hours at ambient temperature and is then concentrated under reduced pressure. The residue is taken up with ethyl acetate and washed with a solution of sodium bicarbonate. The organic phase is dried over magnesium sulphate and then concentrated under reduced pressure. The crude product is purified by chromatography on silica gel in eluting with the aid of a mixture of dichloromethane/methanol (98/0.05; v/v). The expected amine is thus obtained as a colourless oil (yield=49%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Yield
49%

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